3H-Diazirine

Description

Properties

CAS No. |

157-22-2 |

|---|---|

Molecular Formula |

CH2N2 |

Molecular Weight |

42.04 g/mol |

IUPAC Name |

3H-diazirine |

InChI |

InChI=1S/CH2N2/c1-2-3-1/h1H2 |

InChI Key |

GKVDXUXIAHWQIK-UHFFFAOYSA-N |

SMILES |

C1N=N1 |

Canonical SMILES |

C1N=N1 |

Other CAS No. |

157-22-2 |

Synonyms |

3H-diazirine |

Origin of Product |

United States |

Foundational & Exploratory

3H-Diazirine: A Comprehensive Technical Guide to Structure, Bonding, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

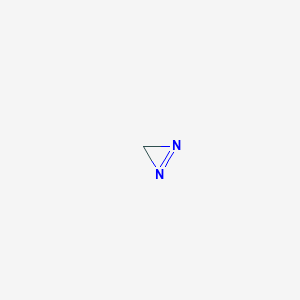

3H-diazirines are a class of highly strained, three-membered heterocyclic organic molecules containing a carbon and two nitrogen atoms in a ring with a double bond between the nitrogens.[1] This unique structural arrangement confers upon them a remarkable reactivity, particularly upon photoactivation, making them invaluable tools in chemical biology and drug development. Their ability to generate highly reactive carbenes upon irradiation with UV light has established them as premier photo-reactive crosslinking reagents for photoaffinity labeling (PAL) studies.[1] This guide provides an in-depth exploration of the structure, bonding, and practical applications of 3H-diazirines, with a focus on quantitative data and detailed experimental methodologies.

Molecular Structure and Bonding

The 3H-diazirine ring system is characterized by significant ring strain, a consequence of the compressed bond angles within the three-membered ring. The parent compound, this compound (CH₂N₂), possesses C₂ᵥ symmetry.[2] Computational studies, specifically at the CCSD(T)-F12/CBS level of theory, identify 3,this compound as the lowest energy cyclic isomer of diazomethane.[2] The bonding within the ring involves single bonds between the carbon and each nitrogen atom and a double bond between the two nitrogen atoms.[2]

The frontier molecular orbitals of this compound are distinct from those of cyclopropane and cyclopropene, with the nitrogen lone pairs contributing to σ-bridged π-bonding within the ring.[3] This electronic structure is fundamental to its photoreactivity.

Quantitative Structural and Thermochemical Data

The following tables summarize key quantitative data for this compound and a common derivative, 3,3-dimethyldiazirine, compiled from experimental and computational studies.

| Property | This compound (CH₂N₂) experimental [3] | 3,3-Dimethyldiazirine experimental [3] | 1,this compound (computational) [2] | (Z)-1,2H-Diazirine (computational) [2] |

| Symmetry | C₂ᵥ | - | C₁ | Cₛ |

| N=N Bond Length (Å) | - | - | 1.696 | 1.512 |

| C-N Bond Length (Å) | 1.482 | 1.483 | 1.413 (to C-H), 1.245 | 1.398 |

| ∠N-C-N (°) | - | - | - | 66.0 |

| ∠H-N-N (°) | - | - | 103.1 | - |

| ∠H-N-C (°) | - | - | 107.1 | 108.5 |

| Relative Energy (kcal/mol) | 0 (Reference)[2] | - | 20.1[2] | 51.3[2] |

| Property | Value | Reference |

| Molecular Weight | 42.0400 g/mol | [4] |

| CAS Registry Number | 157-22-2 | [4] |

| Enthalpy of Formation (Gas, ΔfH°gas) | 266.5 ± 2.1 kJ/mol | [4] |

Synthesis of 3H-Diazirines

The most common synthetic route to 3H-diazirines starts from a corresponding ketone or aldehyde.[3] The general strategy involves a three-step process:

-

Imine Formation: Condensation of the carbonyl compound with a source of nitrogen, typically ammonia, to form an imine.

-

Diaziridine Formation: Addition of an electrophilic aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA), across the C=N double bond to form the saturated diaziridine ring.

-

Oxidation: Dehydrogenation of the diaziridine to the corresponding this compound, often achieved using an oxidizing agent like iodine in the presence of a base.

Detailed Experimental Protocol: Synthesis of 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic Acid

This protocol is adapted from a published procedure and illustrates the synthesis of a bifunctional diazirine-alkyne photo-cross-linker.[5]

Step 1: Diaziridine Formation from Ketone [5]

-

A 100 mL round-bottom flask is charged with 3-oxo-6-heptynoic acid (1.50 g, 9.73 mmol) and cooled to 0 °C.

-

A 7.0 N solution of ammonia in methanol (25 mL) is added, and the flask is sealed and stirred at 0 °C for 1 hour.

-

Hydroxylamine-O-sulfonic acid (HOSA) (1.32 g, 11.7 mmol) is added in three equal portions over 3 hours (0.44 g each hour), maintaining the temperature at 0 °C.

-

After the complete addition of HOSA, the reaction mixture is allowed to stir overnight.

Step 2: Oxidation to this compound

Note: The crude diaziridine from the previous step is typically used directly.

-

The crude diaziridine is dissolved in a suitable solvent such as methanol.

-

Triethylamine (Et₃N) is added to the solution.

-

A solution of iodine (I₂) in the same solvent is added dropwise until a persistent brown color is observed.

-

The reaction is monitored by TLC for the disappearance of the diaziridine.

-

Upon completion, the reaction is quenched with a solution of sodium thiosulfate to remove excess iodine.

-

The product is extracted with an organic solvent, and the organic layers are combined, dried, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography.

Photoreactivity and Carbene Generation

Upon irradiation with UV light, typically in the range of 350-380 nm, 3H-diazirines undergo irreversible decomposition, extruding a molecule of dinitrogen gas to generate a highly reactive carbene intermediate.[1][6] This carbene can exist in either a singlet or a triplet state, and the nature of the substituents on the diazirine ring can influence which state is preferentially formed.[1] For instance, phenyldiazirine tends to produce a singlet carbene, while trifluoromethylphenyldiazirine generates a triplet carbene.[1]

The generated carbene is highly reactive and can undergo a variety of reactions, most notably insertion into C-H, N-H, and O-H bonds.[1] It is this indiscriminate insertion capability that makes diazirines such powerful tools for photoaffinity labeling. A competing reaction pathway is the photoisomerization of the diazirine to a linear diazo compound, which can be less reactive or react selectively with acidic residues.[7][8]

Caption: Photoreactivity pathway of this compound.

Application in Photoaffinity Labeling (PAL)

Photoaffinity labeling is a powerful technique used to identify and characterize non-covalent interactions between a small molecule (ligand) and its biological target, typically a protein.[1] Diazirine-containing analogs of ligands are widely used for this purpose due to their small size, stability, and efficient photoactivation at wavelengths that are less damaging to biological samples.[1][9]

General Experimental Workflow for Photoaffinity Labeling

The following is a generalized workflow for a PAL experiment using a diazirine-based probe.

-

Probe Synthesis: A molecule of interest (e.g., a drug candidate) is chemically modified to incorporate a diazirine moiety and often a reporter tag (e.g., an alkyne or biotin) for subsequent detection and enrichment.

-

Incubation: The diazirine-containing probe is incubated with the biological sample (e.g., cell lysate, purified protein) to allow for binding to its target protein(s).

-

Photoactivation: The sample is irradiated with UV light (typically ~365 nm) to generate the reactive carbene, which then forms a covalent bond with amino acid residues in the binding site of the target protein.[6]

-

Enrichment (optional): If a reporter tag is present, the covalently labeled proteins can be enriched using affinity chromatography (e.g., streptavidin beads for a biotin tag or click chemistry for an alkyne tag).

-

Analysis: The labeled proteins are identified and the site of crosslinking is mapped, typically using mass spectrometry-based proteomics.

Caption: General workflow for a photoaffinity labeling experiment.

Considerations for PAL Experiments

While powerful, the use of diazirines in PAL has nuances. Alkyl diazirines can exhibit a preference for labeling acidic amino acid residues (aspartate, glutamate) due to the formation of a reactive diazo intermediate, especially under certain pH conditions.[7][10][11] In contrast, aryl-trifluoromethyl diazirines tend to react more broadly, consistent with a carbene-mediated mechanism.[7] Understanding these labeling preferences is crucial for the design and interpretation of PAL experiments.[7]

Conclusion

3H-diazirines represent a cornerstone of modern chemical biology and drug discovery. Their unique combination of small size, stability in biological milieu, and efficient photoactivation to generate highly reactive carbenes makes them exceptional tools for dissecting molecular interactions. A thorough understanding of their structure, bonding, and reactivity, as outlined in this guide, is essential for their effective application in identifying drug targets, mapping binding sites, and unraveling complex biological pathways. As synthetic methodologies continue to improve and our understanding of their photoreactivity deepens, the utility of 3H-diazirines in scientific research is poised to expand even further.

References

- 1. Diazirine - Wikipedia [en.wikipedia.org]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. This compound [webbook.nist.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH [beilstein-journals.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Synthesis of 3H-Diazirines from Ketones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for converting ketones into 3H-diazirines, a critical functional group in photoaffinity labeling and other areas of chemical biology. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate the practical application of these methods in a research and development setting.

Introduction

3H-Diazirines are three-membered heterocyclic compounds containing a carbon and two nitrogen atoms. They serve as valuable precursors to reactive carbenes upon photolysis, making them indispensable tools for photoaffinity labeling studies aimed at elucidating ligand-receptor, protein-protein, and protein-nucleic acid interactions.[1] This guide details the two most prevalent methods for their synthesis starting from readily available ketones: a traditional multi-step approach and a more streamlined one-pot synthesis.

Synthetic Methodologies

Multi-Step Synthesis via Oxime and Tosylate/Mesylate Intermediates

This classical approach involves a three-step sequence: oximation of the ketone, conversion of the resulting oxime to a tosylate or mesylate, and finally, reaction with ammonia to form the diaziridine, which is then oxidized to the 3H-diazirine.[1] This method is particularly common for the synthesis of aryl-substituted diazirines, such as 3-phenyl-3-(trifluoromethyl)-3H-diazirine (TPD).[2]

Experimental Protocol:

-

Oximation:

-

A round-bottom flask is charged with the starting ketone, hydroxylamine hydrochloride, and pyridine.

-

The mixture is heated to reflux for 1 hour.

-

After cooling, the pyridine is removed under reduced pressure.

-

The residue is dissolved in a biphasic mixture of water and dichloromethane. The organic layer is separated, washed with water, and dried.

-

-

Tosylation/Mesylation:

-

The crude oxime is dissolved in a suitable solvent like dichloromethane.

-

A base, such as triethylamine or pyridine, is added, followed by the dropwise addition of tosyl chloride or mesyl chloride at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction mixture is then washed with aqueous acid, water, and brine, and the organic layer is dried and concentrated.

-

-

Diaziridine Formation and Oxidation:

-

The tosyl or mesyl oxime is dissolved in a suitable solvent (e.g., dichloromethane or ethanol) and cooled to -78 °C.

-

Anhydrous ammonia is condensed into the reaction vessel.

-

The reaction is slowly warmed to room temperature and stirred for several hours.

-

After the reaction is complete, water is added, and the product is extracted.

-

The crude diaziridine is then oxidized to the this compound using an oxidizing agent such as iodine in the presence of triethylamine or silver oxide.[2]

-

Reaction Pathway:

Caption: Multi-step synthesis of 3H-diazirines from ketones.

One-Pot Synthesis from Ketones

A more direct and often higher-yielding approach involves the one-pot reaction of a ketone with an aminating agent in the presence of ammonia, followed by in-situ oxidation.[3] This method avoids the isolation of intermediates and is particularly effective for the synthesis of aliphatic diazirines.[4] Hydroxylamine-O-sulfonic acid (HOSA) is a commonly used aminating agent.[2] More recent protocols have also employed t-butyl hypochlorite or phenyliodine diacetate as oxidants in a one-pot fashion.[5]

Experimental Protocol (using HOSA and KOH):

-

Diaziridine Formation:

-

In a sealed tube at -78 °C, the starting ketone is dissolved in liquid ammonia.

-

Hydroxylamine-O-sulfonic acid (HOSA) is carefully added.

-

The sealed tube is allowed to warm to room temperature and stirred for 12 hours.[3]

-

-

In-situ Oxidation:

-

The reaction mixture is cooled back to -78 °C, and a base such as potassium hydroxide (KOH) or potassium tert-butoxide (t-BuOK) is added.[3][6]

-

The sealed tube is again warmed to room temperature and stirred under air for a few hours.[3]

-

The ammonia is allowed to evaporate.

-

The residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is separated, washed, dried, and concentrated to yield the this compound.[3]

-

Reaction Pathway:

Caption: One-pot synthesis of 3H-diazirines from ketones.

Quantitative Data

The following tables summarize representative yields for the synthesis of 3H-diazirines from various ketones using the one-pot method with HOSA and a base.

| Starting Ketone | Base | Yield (%) | Reference |

| Levulinic acid | KOH | 67 | [3] |

| 4-Oxopentanoic acid | NaNH2 | 44 | [3] |

| 5-Oxohexanoic acid | KOH | 63 | [3] |

| 4-Oxocyclohexanecarboxylic acid | KOH | 55 | [3] |

| 3,3'-(Oxo-λ4-diyl)dipropanoic acid | KOH | 35 | [3] |

| 5-Phenylpentan-2-one | KOH | 78 | [3] |

| Undecan-2-one | KOH | 89 | [3] |

| 4-Hydroxybutan-2-one | KOH | 75 | [3] |

| tert-Butyl 4-oxopentanoate | KOH | 61 | [3] |

Conclusion

The synthesis of 3H-diazirines from ketones can be achieved through either a multi-step or a one-pot procedure. The choice of method often depends on the substrate and the desired scale of the reaction. The multi-step synthesis offers a well-established route, particularly for aromatic ketones, while the one-pot synthesis provides a more efficient and higher-yielding alternative for many aliphatic ketones. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to successfully synthesize these valuable photo-crosslinking agents for their specific applications in chemical biology and drug discovery.

References

- 1. Diazirine - Wikipedia [en.wikipedia.org]

- 2. New Trends in Diaziridine Formation and Transformation (a Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties of 3H-Diazirine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties of 3H-diazirine, a highly strained, three-membered heterocyclic compound. Valued for its ability to generate reactive carbenes upon photolysis or thermolysis, this compound and its derivatives have become indispensable tools in chemical biology and drug discovery, particularly for photoaffinity labeling and target identification.

Molecular Structure and Properties

This compound is a cyclic isomer of diazomethane, characterized by a carbon atom bonded to two nitrogen atoms in a ring structure.[1][2] The molecule possesses a significant dipole moment, making it spectroscopically active.[1] Its strained ring structure is key to its reactivity.

Structural Parameters

Computational studies have provided detailed insights into the geometry of this compound. The bond lengths and angles highlight the strained nature of the three-membered ring.

| Parameter | Value (CCSD(T)/cc-pVQZ) | Reference |

| C-N Bond Length | 1.480 Å | [1] |

| N=N Bond Length | 1.230 Å | [1] |

| C-H Bond Length | 1.079 Å | [1] |

| ∠ NCN | 49.1° | [1] |

| ∠ HCN | 117.1° | [1] |

| ∠ HCH | 119.8° | [1] |

Physical and Computed Properties

A summary of the key physical and computed properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | CH₂N₂ | [2][3][4] |

| Molecular Weight | 42.040 g/mol | [2][3][5] |

| CAS Number | 157-22-2 | [2][3][4] |

| Dipole Moment | 1.95 Debye | [1] |

| Enthalpy of Formation (gas) | 63.85 kcal/mol | [6] |

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and carbon (¹³C) NMR spectroscopy are used to confirm the structure of diazirines. The chemical shifts are influenced by the strained ring and the nature of the substituents.[7] In 3-methyl-3-phenethyl-3H-diazirine, the methyl protons appear as a singlet around 1.00 ppm.[7] The sp²-hybridized carbon of the diazirine ring resonates at a lower field in ¹³C NMR compared to the sp³-hybridized carbon in the corresponding diaziridine.[7]

Infrared (IR) Spectroscopy

The N=N stretching frequency in the IR spectrum is a characteristic feature of the diazirine ring, typically appearing in the range of 1560-1585 cm⁻¹.[8] Computational studies have predicted significant IR intensity for modes around 1006 cm⁻¹ and 1658 cm⁻¹.[1]

Mass Spectrometry (MS)

A key fragmentation pathway for diazirines in mass spectrometry is the facile loss of a neutral nitrogen molecule (N₂), corresponding to a loss of 28 Da.[7]

Stability and Decomposition

Despite its high ring strain, this compound exhibits considerable thermal and chemical stability under specific conditions.[9][10] However, it readily decomposes upon exposure to heat or UV light, a property that is central to its utility.

Thermal Decomposition

Thermolysis of 3H-diazirines leads to the extrusion of dinitrogen (N₂) and the formation of a carbene.[11][12] The decomposition follows first-order kinetics.[11] The stability and the decomposition pathway (i.e., formation of carbene versus a diazo intermediate) are influenced by the substituents on the diazirine ring.[11][12][13] Electron-rich aryl diazirines have been shown to have lower thermal activation temperatures compared to electron-poor analogues.[14]

Photochemical Decomposition (Photolysis)

Irradiation with UV light (typically around 350-380 nm) is the most common method for decomposing diazirines.[2][10] This photo-lability is the basis for their widespread use in photoaffinity labeling.[10][15][16] Upon photoexcitation, this compound rapidly forms a singlet carbene and N₂.[17][18] The generated carbene is a highly reactive intermediate capable of inserting into various chemical bonds.[2]

Caption: Photochemical decomposition pathway of this compound.

Reactivity and Applications

The primary utility of this compound lies in its role as a precursor to carbenes. These highly reactive species can undergo a variety of chemical transformations, making diazirines valuable reagents in organic synthesis and chemical biology.

Carbene Generation and Reactivity

Upon decomposition, 3H-diazirines generate carbenes, which can exist in either a singlet or triplet state.[2] The nature of the substituents on the diazirine ring can influence the spin state of the resulting carbene.[2] Singlet carbenes are generally more reactive and can insert into C-H, N-H, and O-H bonds, a key feature for photoaffinity labeling.[2][19]

Caption: General reactivity of carbenes generated from diazirines.

Photoaffinity Labeling

The most prominent application of this compound derivatives is in photoaffinity labeling (PAL).[10][15][20] In a typical PAL experiment, a bioactive molecule is functionalized with a diazirine moiety. This probe is then introduced to its biological target (e.g., a protein). Upon UV irradiation, the diazirine generates a carbene that covalently crosslinks the probe to the target molecule in close proximity. This allows for the identification of binding partners and the mapping of binding sites.[9][10] Trifluoromethyl-substituted aryl diazirines are particularly popular for PAL due to their enhanced stability and favorable photochemical properties.[15][16]

Caption: A simplified workflow for photoaffinity labeling using a diazirine-based probe.

Experimental Protocols

General Synthesis of 3H-Diazirines from Ketones

A common route for the synthesis of 3H-diazirines starts from a corresponding ketone.[2] The following is a generalized, multi-step protocol.

Step 1: Oximation of the Ketone

-

Dissolve the starting ketone in a suitable solvent such as pyridine.

-

Add hydroxylamine hydrochloride.

-

Heat the mixture to reflux for 1-2 hours.

-

After cooling, remove the solvent under reduced pressure.

-

Extract the oxime product using an organic solvent (e.g., methylene chloride) and wash with water.

Step 2: Tosylation or Mesylation of the Oxime

-

Dissolve the oxime in a suitable solvent (e.g., pyridine or methylene chloride) and cool in an ice bath.

-

Add p-toluenesulfonyl chloride (for tosylation) or methanesulfonyl chloride (for mesylation) and a base (e.g., triethylamine).

-

Stir the reaction mixture for several hours at low temperature.

-

Quench the reaction and extract the product.

Step 3: Formation of the Diaziridine

-

Dissolve the tosylated or mesylated oxime in a suitable solvent.

-

Bubble anhydrous ammonia gas through the solution or use a solution of ammonia in methanol.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete.

-

Isolate the diaziridine intermediate.

Step 4: Oxidation to the this compound

-

Dissolve the diaziridine in a solvent like methanol and cool in an ice bath.

-

Add a mild oxidizing agent, such as iodine or silver oxide, in the presence of a base like triethylamine.[21][22]

-

Monitor the reaction until the diaziridine is fully converted.

-

Quench the reaction (e.g., with sodium thiosulfate solution if using iodine) and extract the final this compound product.

-

Purify the product using column chromatography.

Note: Diazirine-containing compounds should be protected from light during synthesis and storage to prevent premature decomposition.[20]

Protocol for Photolysis of a Diazirine Probe

This protocol outlines a general procedure for the photochemical activation of a diazirine-containing compound for crosslinking studies.

-

Prepare a solution of the diazirine-containing probe and the target molecule in a suitable buffer or solvent. The concentration will be dependent on the specific system under investigation.

-

Transfer the solution to a quartz cuvette or a UV-transparent plate.

-

Irradiate the sample with a UV lamp, typically with a maximum emission around 350 nm (e.g., a Rayonet reactor).[23]

-

The duration of irradiation will vary depending on the quantum yield of the diazirine and the intensity of the light source. The progress of the photolysis can be monitored by UV-Vis spectroscopy by observing the disappearance of the diazirine absorption peak.[23]

-

After irradiation, the sample containing the cross-linked product is ready for downstream analysis, such as SDS-PAGE, mass spectrometry, or other biochemical assays.

Conclusion

This compound and its derivatives are powerful chemical tools with a unique combination of stability and photoreactivity. Their ability to generate highly reactive carbenes upon UV irradiation has made them invaluable for probing molecular interactions in complex biological systems. A thorough understanding of their chemical properties, including their structure, stability, and reactivity, is crucial for their effective application in research and drug development. This guide provides a foundational understanding of these core principles for scientists working at the interface of chemistry and biology.

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. Diazirine - Wikipedia [en.wikipedia.org]

- 3. This compound | CH2N2 | CID 78958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound | CAS#:157-22-2 | Chemsrc [chemsrc.com]

- 6. This compound [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. islandscholar.ca [islandscholar.ca]

- 9. researchgate.net [researchgate.net]

- 10. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03538E [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Effect of substituents on the thermal decomposition of diazirines: experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. New Trends in Diaziridine Formation and Transformation (a Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Synthesis and Characterization of a Diazirine-Based Photolabel of the Nonanesthetic Fropofol - PMC [pmc.ncbi.nlm.nih.gov]

3H-Diazirine as a Carbene Precursor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical biology and drug discovery, the identification of molecular interactions is paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique to elucidate these interactions by covalently capturing binding partners upon photoactivation. At the heart of many successful PAL strategies lies the 3H-diazirine moiety, a small, robust, and highly efficient precursor to reactive carbene intermediates. This technical guide provides a comprehensive overview of 3H-diazirines, covering their synthesis, photochemistry, and application as powerful tools for probing the molecular intricacies of biological systems.

Diazirines are favored over other photolabile groups due to their small size, which minimizes steric perturbation of the parent molecule, their stability in diverse chemical environments, and their activation by long-wavelength UV light (typically around 350-360 nm), which reduces the potential for photodamage to biological samples.[1][2] Upon irradiation, 3H-diazirines extrude nitrogen gas to generate a highly reactive singlet carbene, which can readily insert into a wide range of chemical bonds, including C-H, O-H, and N-H bonds, in close proximity, thus creating a permanent covalent linkage to the interacting biomolecule.[1]

Core Concepts: The Chemistry of 3H-Diazirines

Structure and Stability

3H-diazirines are three-membered heterocyclic compounds containing a carbon and two nitrogen atoms in a strained ring system. This inherent ring strain contributes to their ability to readily extrude dinitrogen upon activation. Despite this, they exhibit remarkable stability in the dark, even in the presence of strong acids, bases, and various nucleophiles, making them compatible with a wide range of synthetic transformations and biological conditions.[1][3] For instance, 3-(trifluoromethyl)-3-phenyldiazirine (TPD) is reported to be stable in 1 M acid or base and at temperatures up to 75°C for at least 30 minutes.[3] The stability of both aryl and alkyl diazirines is generally good in common biological buffers such as phosphate-buffered saline (PBS) over a pH range of 7 to 9.[4][5]

Photodecomposition: Generation of Carbenes and Diazo Intermediates

The utility of 3H-diazirines as photoaffinity probes stems from their clean and efficient photodecomposition. Upon irradiation with UV light (typically 350-365 nm), the diazirine ring undergoes irreversible cleavage, releasing a molecule of nitrogen and generating a highly reactive singlet carbene.[1] This process is often accompanied by a competing pathway: photoisomerization to a linear diazo compound.[3][6]

The ratio of carbene to diazo formation is dependent on the substituents on the diazirine ring. For the widely used 3-(trifluoromethyl)-3-phenyldiazirine (TPD), photolysis at 350 nm yields approximately 65% of the corresponding carbene and 35% of the diazoisomer.[3][6] The diazo intermediate can, in some cases, be further photolyzed to generate the carbene, though this often requires a different wavelength of light.[7]

Figure 1. Photodecomposition pathway of 3H-diazirines.

Synthesis of this compound Precursors

The synthesis of 3H-diazirines typically starts from a corresponding ketone. Methodologies exist for the preparation of both aliphatic and aryl-substituted diazirines, providing flexibility in probe design.

Synthesis of Aryl Diazirines: 3-(Trifluoromethyl)-3-phenyldiazirine (TPD)

TPD is a widely used photoaffinity labeling reagent due to its favorable photophysical properties and the high reactivity of the resulting carbene. The synthesis generally proceeds from 2,2,2-trifluoroacetophenone.

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-3-phenyldiazirine (TPD) [3][6]

-

Oxime Formation: 2,2,2-Trifluoroacetophenone is reacted with hydroxylamine hydrochloride in pyridine at reflux to form the corresponding oxime.

-

Tosylation: The oxime is then treated with p-toluenesulfonyl chloride (TsCl) in pyridine to yield the tosyloxime.

-

Diaziridine Formation: The tosyloxime is dissolved in diethyl ether and treated with liquid ammonia at low temperature (-78 °C to room temperature) to form the diaziridine intermediate.

-

Oxidation: The crude diaziridine is oxidized without purification using reagents such as silver oxide (Ag₂O) or iodine in the presence of triethylamine to yield the final 3-(trifluoromethyl)-3-phenyldiazirine product.

| Step | Reagents and Conditions | Typical Yield |

| 1. Oxime Formation | 2,2,2-trifluoroacetophenone, NH₂OH·HCl, pyridine, reflux | >90% |

| 2. Tosylation | Oxime, p-TsCl, pyridine, 0 °C to RT | ~85% |

| 3. Diaziridine Formation | Tosyloxime, liquid NH₃, Et₂O, -78 °C to RT | (used crude) |

| 4. Oxidation | Diaziridine, Ag₂O or I₂/Et₃N, Et₂O or MeOH | ~70-80% |

| Overall Yield | ~60% [3] |

Table 1. Summary of synthetic yields for 3-(Trifluoromethyl)-3-phenyldiazirine (TPD).

Synthesis of Aliphatic Diazirines: 3-(3-Methyl-3H-diazirin-3-yl)propanoic Acid

Aliphatic diazirines are valued for their smaller size. A common building block for photoaffinity probes is 3-(3-methyl-3H-diazirin-3-yl)propanoic acid.

Experimental Protocol: One-Pot Synthesis of 3-(3-Methyl-3H-diazirin-3-yl)propanoic Acid [8]

-

Reaction Setup: 4-Oxopentanoic acid is dissolved in methanolic ammonia in a pressure vessel.

-

Diaziridination: The vessel is cooled, and hydroxylamine-O-sulfonic acid (HOSA) is added portion-wise. The reaction is stirred overnight at room temperature.

-

Oxidation: The reaction mixture is cooled again, and a solution of iodine in methanol is added, followed by triethylamine. The mixture is stirred in the dark.

-

Workup and Purification: The reaction is quenched, and the product is extracted and purified by chromatography.

| Step | Reagents and Conditions | Typical Yield |

| One-Pot Synthesis | 4-Oxopentanoic acid, NH₃/MeOH, HOSA, I₂/Et₃N | 67%[8] |

Table 2. Summary of synthetic yield for 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid.

Quantitative Data

The efficiency of photo-crosslinking depends on several factors, including the quantum yield of carbene formation and the kinetics of the subsequent insertion reactions.

| Diazirine Type | Photolysis Product | Yield/Ratio | Reference |

| 3-(Trifluoromethyl)-3-phenyldiazirine | Carbene | 65% | [3][6] |

| Diazo Isomer | 35% | [3][6] | |

| Alkyl Diazirine | Carbene Insertion (C-H) | Varies | [1] |

| Diazo-mediated reaction (acidic residues) | pH-dependent | [9][10] |

Table 3. Photolysis product distribution for common diazirines.

The reactivity of the generated carbene is a critical factor. Singlet carbenes are highly reactive and can insert into a wide variety of bonds. The reaction with O-H bonds (e.g., in water or methanol) is extremely fast, which can lead to quenching of the carbene before it reacts with the target protein.[3][11] However, this rapid quenching by water also helps to minimize non-specific labeling, as only carbenes generated in very close proximity to the target are likely to form a covalent bond.[11] The insertion into C-H bonds, which are abundant in proteins, is also a key reaction.[1][12]

Application in Photoaffinity Labeling (PAL)

The primary application of 3H-diazirines in drug development and chemical biology is in photoaffinity labeling to identify and characterize protein-ligand interactions.

Figure 2. General workflow for a photoaffinity labeling experiment.

Experimental Protocol: Photoaffinity Labeling of Live Cells

This protocol provides a general framework for a PAL experiment using a diazirine-containing probe on live cells.

-

Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat the cells with the diazirine-containing photoaffinity probe at an optimized concentration and for a specific duration. A no-probe control and a competition experiment with an excess of the parent compound lacking the diazirine should be included.

-

UV Irradiation: Wash the cells to remove unbound probe. Irradiate the cells with UV light (typically 365 nm) on ice for a predetermined time (e.g., 10-30 minutes).

-

Cell Lysis and Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Click Chemistry (if applicable): If the probe contains a bioorthogonal handle (e.g., an alkyne), perform a click reaction with a corresponding reporter tag (e.g., biotin-azide or a fluorescent azide) for enrichment or visualization.

-

Protein Enrichment (optional but recommended): If a biotin tag was used, enrich the labeled proteins using streptavidin-coated beads.

-

Proteomic Sample Preparation: Perform in-solution or on-bead proteolytic digestion (e.g., with trypsin) of the enriched proteins.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software (e.g., MaxQuant with MaxLynx, pLink) to identify the cross-linked peptides and map the binding sites on the target proteins.[9][13] This typically involves searching the MS/MS data against a protein database, allowing for a mass shift corresponding to the mass of the photoaffinity probe fragment that remains attached to the peptide after fragmentation.

Conclusion

3H-diazirines are invaluable tools in modern chemical biology and drug discovery. Their unique combination of small size, stability, and efficient photochemical reactivity makes them superior carbene precursors for photoaffinity labeling. This guide provides a foundational understanding of their chemistry and application, empowering researchers to leverage this powerful technology to unravel the complex web of molecular interactions that govern biological processes. As synthetic methodologies and proteomic techniques continue to advance, the utility of 3H-diazirines in shedding light on the mechanisms of life and disease will undoubtedly continue to expand.

References

- 1. Reactivity and Selectivity of Charged Phenyl Radicals Toward Amino Acids in a Fourier-Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pure.mpg.de [pure.mpg.de]

- 4. BJOC - Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH [beilstein-journals.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]

- 11. chemtube3d.com [chemtube3d.com]

- 12. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Cross-linking/Mass Spectrometry Using Isotope-labeled Cross-linkers and MaxQuant - PMC [pmc.ncbi.nlm.nih.gov]

stability and reactivity of the diazirine ring

An In-depth Technical Guide on the Stability and Reactivity of the Diazirine Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diazirine ring is a three-membered heterocycle containing a carbon and two nitrogen atoms in a strained ring structure.[1] Despite this inherent strain, diazirines exhibit remarkable chemical stability under various conditions, yet can be readily activated by ultraviolet (UV) light to generate highly reactive carbenes.[2][3] This unique combination of stability and photoreactivity has established diazirines as premier tools in chemical biology and drug discovery, particularly for photoaffinity labeling (PAL).[1][4] In PAL, a diazirine-containing molecule is used to identify and map the binding sites of ligands, drugs, or other biomolecules by forming covalent cross-links with their targets upon photoactivation.[5][6]

Key advantages of diazirines over other photoreactive groups include their small size, which minimizes steric perturbation of the parent molecule, their stability in both acidic and basic conditions, and their activation by long-wavelength UV light (~350 nm), which reduces the risk of damage to biological samples.[1][5] This guide provides a detailed examination of the , summarizes key quantitative data, outlines experimental protocols, and illustrates the underlying chemical pathways.

Stability of the Diazirine Ring

Diazirines are valued for their stability during synthesis and handling, a feature that allows them to be incorporated into complex molecules and used in biological systems without premature degradation.[3][7]

Chemical Stability

The diazirine ring is notably stable in the presence of various nucleophiles and under both acidic and basic conditions.[1][5] This chemical inertness is a significant advantage, allowing for a wide range of synthetic manipulations on other parts of the molecule without affecting the diazirine moiety.[7] For instance, 3-aryl-3-(trifluoromethyl)diazirines are recognized for their exceptional chemical and thermal stability, surpassing other diazirine types.[3] This robustness ensures that the photoreactive group remains intact until it is intentionally activated.

Thermal Stability

While diazirines can be activated by heat, most are thermally stable at and well above room temperature.[7] The thermal stability is influenced by the substituents on the diazirine carbon. Electron-poor diazirines, such as those with a 4-nitro substituent on an aryl ring, exhibit higher thermal stability with decomposition onset temperatures around 118°C.[7] Conversely, electron-rich analogues, like those with a 4-methoxy substituent, are less stable, with decomposition beginning at lower temperatures (e.g., 88°C).[7] This tunability can be advantageous for applications requiring either high thermal stability or controlled thermal activation.[7]

Photochemical Stability and Activation

Diazirines are designed to be photolabile. They are stable under ambient light but readily decompose upon irradiation with UV light, typically in the 340–380 nm range.[4] This wavelength is advantageous for biological applications as it minimizes damage to proteins and other macromolecules.[5][8] The rate of photolysis, and thus the half-life of the diazirine, is dependent on several factors including the wavelength of irradiation, the power of the light source, and the distance of the sample from the source.[5][9]

Quantitative Stability Data

The stability of diazirines can be quantified by their thermal decomposition temperatures and photochemical half-lives. The following table summarizes key data for representative diazirine compounds.

| Diazirine Compound | Activation Wavelength (nm) | Photochemical Half-life (t1/2) | Thermal Decomposition Onset (°C) | Thermal Decomposition Peak (°C) | Reference(s) |

| 3-(4-methoxyphenyl)-3-(trifluoromethyl)diazirine | N/A | N/A | 88 | 113 | [7] |

| 3-phenyl-3-(trifluoromethyl)diazirine | N/A | N/A | 108 | 134 | [7] |

| 3-(4-nitrophenyl)-3-(trifluoromethyl)diazirine | N/A | N/A | 118 | 144 | [7] |

| Azi-fropofol (AziFo) in Methanol | 356 | 11.0 min | N/A | N/A | [9] |

| Azi-fropofol (AziFo) in Methanol | 300 | 3.8 min | N/A | N/A | [9] |

Reactivity of the Diazirine Ring

The utility of diazirines stems from their controlled reactivity upon activation, which leads to the formation of a carbene.

Photochemical Reaction Pathways

Upon irradiation with UV light, a diazirine is promoted to an excited state. From here, it can follow two primary pathways:

-

Carbene Formation: The desired pathway involves the extrusion of a molecule of dinitrogen (N₂) to generate a highly reactive carbene intermediate.[2][6] This carbene can exist in either a singlet or triplet state. The highly reactive singlet carbene is responsible for the covalent bond formation in photoaffinity labeling experiments.[6][10]

-

Isomerization to Diazo Compound: An alternative, often undesired, pathway is the photoisomerization of the cyclic diazirine to its linear diazo isomer.[10][11] While diazo compounds can also generate carbenes, this pathway can reduce the efficiency of photo-crosslinking.[6][12] The introduction of a trifluoromethyl group on the diazirine carbon, as seen in the widely used 3-phenyl-3-(trifluoromethyl)diazirine (TPD) class, effectively suppresses this rearrangement and favors direct carbene formation.[1][4]

Recent studies have shown that for alkyl diazirines, the diazo intermediate plays a more dominant role than previously thought, influencing the subsequent labeling preferences.[11][13]

Caption: Photochemical activation pathways of a diazirine ring.

Carbene Reactivity and Spin State

The substituents on the diazirine carbon influence the spin state of the generated carbene, which in turn affects its reactivity.

-

Singlet Carbene: This state has two paired electrons in the same orbital and is highly reactive. It can undergo concerted insertion into C-H, O-H, and N-H bonds, which is the basis for its utility in PAL.[1][10] Electron-donating substituents on an adjacent aryl ring can stabilize the singlet state.[1]

-

Triplet Carbene: This state has two unpaired electrons in different orbitals. Its reactions are more radical-like.[1]

Trifluoromethyl aryl diazirines are particularly effective because the trifluoromethyl group promotes the formation of the desired reactive carbene and minimizes unwanted side reactions.[14]

Labeling Preferences

The nature of the diazirine (alkyl vs. aryl) and the reaction conditions can lead to preferential labeling of certain amino acid residues.

-

Alkyl Diazirines: These have been shown to exhibit a preference for labeling acidic amino acids like aspartic acid and glutamic acid.[15] This reactivity is pH-dependent and is attributed to the involvement of the diazo intermediate, which is electrophilic and reacts preferentially with carboxylates.[11][15]

-

Aryl-fluorodiazirines: The labeling pattern of these diazirines is more consistent with a true carbene intermediate, showing less bias towards acidic residues.[11][15]

This understanding is critical for the design of PAL experiments and the interpretation of their results.[11]

Quantitative Reactivity Data

The reactivity of diazirines can be characterized by their labeling patterns with biomolecules.

| Diazirine Type | Primary Reactive Intermediate | Labeling Preference | pH Dependence | Reference(s) |

| Alkyl Diazirine | Diazo Isomer | Acidic Amino Acids (Asp, Glu) | Yes (Higher labeling at lower pH) | [11][15] |

| Aryl-trifluorodiazirine | Carbene | More general, less bias | No | [11][15] |

Experimental Protocols

Protocol 1: General Synthesis of 3-Aryl-3-(Trifluoromethyl)Diazirine

This protocol describes a common method starting from the corresponding ketone.[16][17]

-

Oximation: React the starting aryl trifluoromethyl ketone with hydroxylammonium chloride in a basic solvent like pyridine under heat to form the corresponding oxime.

-

O-Sulfonylation: Convert the oxime to a better leaving group by reacting it with tosyl chloride or mesyl chloride in the presence of a base (e.g., pyridine) to form the O-sulfonylated oxime.

-

Diaziridine Formation: Treat the O-sulfonylated oxime with liquid ammonia. The ammonia displaces the tosylate/mesylate group and attacks the imine carbon, leading to cyclization to form the diaziridine ring. This step is typically performed at low temperatures (e.g., -78°C) and allowed to warm to room temperature.[16]

-

Oxidation to Diazirine: Oxidize the diaziridine to the final diazirine product. Common oxidizing agents include silver(I) oxide (Ag₂O), iodine in the presence of triethylamine, or chromium-based reagents.[1][16] The product is then purified, typically by column chromatography.

Caption: General workflow for the synthesis of an aryl diazirine.

Protocol 2: General Photoaffinity Labeling (PAL) Experiment

This protocol outlines the key steps for using a diazirine probe to identify protein targets.[5][10]

-

Incubation: Incubate the diazirine-containing photoaffinity probe with the biological sample (e.g., cell lysate, purified protein) in an appropriate buffer. This allows the probe to bind non-covalently to its target(s). A control sample without the probe or with a non-photoreactive analog should be included.

-

Irradiation: Expose the sample to UV light at the appropriate wavelength (typically ~350-365 nm). A high-intensity lamp (e.g., 1000W Hg(Xe)) may be used for short irradiation times (e.g., 1-2 minutes).[5][13] The sample should be kept cool (e.g., on ice) to prevent thermal denaturation. A control sample should be kept in the dark to account for non-photochemical interactions.[5]

-

Analysis of Covalent Labeling: After irradiation, the probe is now covalently attached to its binding partners. If the probe contains a reporter tag (e.g., biotin, alkyne for click chemistry), this can be used for detection and enrichment.

-

Target Enrichment and Identification:

-

For biotinylated probes, use streptavidin affinity purification to isolate the labeled proteins.

-

For alkyne-tagged probes, perform a copper-catalyzed "click" reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent azide) for visualization and/or purification.[5]

-

-

Protein Identification: Analyze the enriched proteins using SDS-PAGE and identify them using mass spectrometry-based proteomics to determine the binding partners of the original probe.

Caption: A typical workflow for a photoaffinity labeling experiment.

Conclusion

The diazirine ring offers a powerful combination of chemical stability and controlled photoreactivity, making it an indispensable tool for modern chemical biology and drug discovery. Its ability to generate highly reactive carbenes upon UV irradiation allows for the covalent labeling and subsequent identification of biological targets. A thorough understanding of the factors governing its stability, the nuances of its photochemical reaction pathways—including carbene formation versus diazo isomerization—and its substituent-dependent labeling preferences is essential for the successful design and interpretation of experiments. As research continues to refine diazirine chemistry, its application in mapping complex biological interactions will undoubtedly continue to expand.

References

- 1. Diazirine - Wikipedia [en.wikipedia.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Development and application of diazirines in biological and synthetic macromolecular systems - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 4. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03538E [pubs.rsc.org]

- 7. Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03631A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Characterization of a Diazirine-Based Photolabel of the Nonanesthetic Fropofol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Applications of Diazirine in Chemical Biology [bldpharm.com]

- 13. communities.springernature.com [communities.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. New Trends in Diaziridine Formation and Transformation (a Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Exploration of 3H-Diazirine Isomers: A Guide for Researchers

An In-depth Technical Guide on the Core Theoretical Studies of 3H-Diazirine Isomers for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies of this compound and its cyclic isomers. Diazirines, three-membered rings containing a nitrogen-nitrogen double bond, are of significant interest due to their role as photoactivated precursors for carbenes, which are highly reactive intermediates with broad applications in organic synthesis and chemical biology.[1] This document summarizes the key theoretical findings on the structure, stability, and isomerization pathways of these high-energy molecules, complemented by available experimental data and detailed computational methodologies.

Core Concepts: The Isomeric Landscape of c-CH₂N₂

Computational studies, primarily employing high-level ab initio quantum chemical methods, have elucidated the complex energy landscape of cyclic CH₂N₂ isomers.[2][3] These theoretical investigations are crucial for understanding the fundamental properties of these molecules, as many of the isomers are highly unstable and difficult to characterize experimentally. The four primary cyclic isomers of this compound that have been the focus of theoretical research are 3,this compound, 1,this compound, (E)-1,2H-diazirine, and (Z)-1,2H-diazirine.

Relative Stabilities and Energetics

At the forefront of theoretical investigations is the determination of the relative stabilities of the this compound isomers. Sophisticated computational methods, such as Coupled Cluster theory with singles and doubles and perturbative triples [CCSD(T)] and explicitly correlated F12b corrections [CCSD(T)-F12b] with large basis sets, have been employed to obtain accurate energy calculations.[2][3]

According to these high-level calculations, 3,this compound is the most stable cyclic isomer. The other isomers are significantly higher in energy.[2][3] The relative energies, calculated at the CCSD(T)-F12b/CBS level of theory, provide a clear picture of their thermodynamic stability.[2][3]

Table 1: Relative Energies of this compound Isomers

| Isomer | Point Group | Relative Energy (kcal/mol) |

| 3,this compound | C₂ᵥ | 0.0 |

| 1,this compound | C₁ | 20.1[2][3] |

| (E)-1,2H-diazirine | C₂ | 47.8[2][3] |

| (Z)-1,2H-diazirine | Cₛ | 51.3[2][3] |

Data sourced from high-level ab initio calculations.[2][3]

Molecular Geometries and Spectroscopic Data

Theoretical calculations have also provided detailed insights into the molecular structures and spectroscopic properties of these isomers. These data are invaluable for their potential identification in laboratory settings or even in interstellar space.

Table 2: Calculated Structural and Spectroscopic Data for this compound Isomers

| Isomer | Key Bond Lengths (Å) | Key Bond Angles (°) | Dipole Moment (D) |

| 3,this compound | C-N: 1.480, N=N: 1.230, C-H: 1.079[2] | ∠NCN: 49.1, ∠HCH: 119.8[2] | 1.95[2] |

| 1,this compound | C-N(H): 1.413, N-N: 1.696, C-H: 1.079, N-H: 1.023 | ∠HNN: 103.1, ∠HNC: 107.1 | 3.29[2] |

| (E)-1,2H-diazirine | C-N: 1.386, N-N: 1.510, N-H: 1.015 | ∠NCN: 66.0, ∠HNC: 114.5 | 1.41[2] |

| (Z)-1,2H-diazirine | C-N: 1.398, N-N: 1.512, N-H: 1.022 | ∠NCN: 66.0, ∠HNC: 108.5 | Not reported |

Structural parameters calculated at the CCSD(T)/cc-pVQZ level of theory.[2] Dipole moments are also from theoretical calculations.[2]

Isomerization and Decomposition Pathways

Understanding the pathways by which these isomers interconvert and decompose is a key objective of theoretical studies. These investigations often involve mapping the potential energy surface and locating the transition states that connect the different isomers.

The isomerization between 3,this compound and 1,this compound proceeds through a hydrogen atom transfer from the carbon to a nitrogen atom. This process has a significant energy barrier, suggesting that 1,this compound is kinetically stable despite its higher energy relative to 3,this compound.[2] Similarly, the interconversion between 1,this compound and (E)-1,2H-diazirine also involves a hydrogen migration with a substantial activation barrier.[2] The (E) and (Z) isomers of 1,2H-diazirine can interconvert more readily through a lower energy barrier.[2]

A primary decomposition pathway for diazirines upon photolysis is the extrusion of molecular nitrogen (N₂) to form a carbene.[1] Theoretical studies have explored the electronic excited states to elucidate the mechanism of this photochemical decomposition.

Experimental Protocols: A General Overview

While detailed experimental protocols for the synthesis and isolation of each specific unsubstituted this compound isomer are scarce in the literature due to their instability, general methods for the synthesis of substituted diazirines are well-established. These methods can, in principle, be adapted for the parent compounds, often in specialized environments like matrix isolation.

General Synthesis of 3H-Diazirines from Ketones

A common route to 3-substituted-3H-diazirines involves a multi-step synthesis starting from a ketone.

Workflow for Substituted this compound Synthesis:

Detailed Steps:

-

Oximation: The starting ketone is reacted with hydroxylamine hydrochloride in the presence of a base like pyridine to form the corresponding oxime.

-

Tosylation/Mesylation: The hydroxyl group of the oxime is then converted to a better leaving group by reacting it with tosyl chloride or mesyl chloride.

-

Diaziridine Formation: The resulting tosyl or mesyl oxime is treated with ammonia to form the diaziridine ring.

-

Oxidation: The final step is the oxidation of the diaziridine to the diazirine, which can be achieved using various oxidizing agents such as iodine with triethylamine or silver oxide.

Matrix Isolation Spectroscopy

For highly reactive and unstable species like the isomers of this compound, matrix isolation is a powerful experimental technique. This method involves trapping the molecules of interest in an inert gas matrix (e.g., argon) at very low temperatures (typically around 10-20 K). This prevents the molecules from reacting with each other and allows for their spectroscopic characterization.

Experimental Workflow for Matrix Isolation Studies:

References

Spectroscopic Characterization of 3H-Diazirine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3H-diazirine, a three-membered heterocyclic molecule containing a carbon and two nitrogen atoms, is a compound of significant interest in chemical biology and drug development.[1] Its strained ring system makes it a high-energy isomer of the more stable diazomethane.[2] The defining characteristic of this compound and its derivatives is their ability to be photolytically cleaved by UV light to form highly reactive carbenes and dinitrogen gas.[1] This property has made diazirines invaluable as photoaffinity labeling reagents for the identification of target proteins and the elucidation of ligand-receptor interactions.[1] A thorough understanding of the spectroscopic properties of the this compound core is fundamental for its detection, characterization, and effective use in research. This guide provides a comprehensive overview of the spectroscopic characterization of this compound, including detailed experimental protocols and data presented in a clear, comparative format.

Molecular Structure and Properties

This compound possesses a cyclic structure, which has been confirmed by microwave spectroscopy.[3] The molecule belongs to the C2v symmetry point group.[3]

Table 1: Molecular Properties of this compound

| Property | Value | Reference |

| Molecular Formula | CH₂N₂ | [4] |

| Molecular Weight | 42.040 g/mol | [4] |

| CAS Number | 157-22-2 | [4] |

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of gaseous this compound has been recorded and analyzed. A key feature distinguishing it from its linear isomer, diazomethane, is the N=N stretching vibration, which appears in the region of a normal azo linkage.[3]

Table 2: Infrared Vibrational Fundamentals of this compound

| Frequency (cm⁻¹) | Assignment | Symmetry Species |

| 3125 | CH₂ asymmetric stretch | B₂ |

| 3058 | CH₂ symmetric stretch | A₁ |

| 1621 | N=N stretch | A₁ |

| 1458 | CH₂ deformation | A₁ |

| 1133 | CH₂ wagging | B₁ |

| 1040 | CN symmetric stretch | A₁ |

| 911 | CH₂ rocking | B₂ |

| 741 | CN asymmetric stretch | B₁ |

Data sourced from Ettinger, 1964.[3]

Microwave Spectroscopy

Microwave spectroscopy has been instrumental in determining the precise molecular geometry and rotational constants of this compound.[2]

Table 3: Rotational Constants and Moments of Inertia of this compound

| Parameter | Value |

| Rotational Constants (MHz) | |

| A | 29095.8 |

| B | 25858.9 |

| C | 15119.3 |

| Moments of Inertia (amu Ų) | |

| Iₐ | 17.37 |

| Iₑ | 19.55 |

| Iₒ | 33.44 |

Data adapted from computational studies which are in good agreement with experimental microwave data.[5]

UV-Vis Spectroscopy

This compound and its alkyl derivatives exhibit a characteristic weak electronic absorption in the near-UV region, which is responsible for their photoactivation.[6] For substituted diazirines, the absorption maximum is typically in the range of 350-380 nm.[6] For the parent this compound, the absorption maximum is around 320 nm.[6]

Table 4: UV-Vis Absorption Data for Diazirines

| Compound | λₘₐₓ (nm) | Solvent | Reference |

| This compound | ~320 | Gas Phase | [6] |

| 3,3-Dimethyldiazirine | 345, 363 | Pentane | [6] |

| 3-(2-Fluoro-3-isopropylphenyl)-3-(trifluoromethyl)-3H-diazirine | 317 | Methanol | [7] |

Mass Spectrometry

The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation patterns. A prominent feature in the mass spectra of diazirines is the facile loss of a neutral N₂ molecule.

Table 5: Mass Spectrometry Data for this compound

| m/z | Ion | Appearance Potential (eV) |

| 42 | [CH₂N₂]⁺ | - |

| 41 | [CHN₂]⁺ | 14.2 ± 0.1 |

| 14 | [CH₂]⁺ | 11.0 ± 0.1 |

Data sourced from the NIST WebBook, referencing Paulett and Ettinger, 1963.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its gaseous nature at room temperature, obtaining a conventional solution-phase NMR spectrum for the parent this compound is challenging. However, NMR data for substituted diazirines are abundant. The protons alpha to the diazirine ring typically show an upfield chemical shift.[6] For example, in 3,3-dimethyldiazirine, the methyl protons would be expected to appear at a significantly shielded position.

Table 6: Representative ¹H and ¹³C NMR Data for a Substituted Diazirine (3-methyl-3-phenethyl-3H-diazirine)

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| CH₃ | 1.00 | s |

| CH₂ (alpha to ring) | 1.64-1.70 | m |

| CH₂ (beta to ring) | 2.46-2.52 | m |

| Aromatic | 7.15-7.31 | m |

| ¹³C NMR | ||

| Diazirine Carbon | 25.6 | - |

| CH₃ | 19.8 | - |

| CH₂ (alpha to ring) | 30.0 | - |

| CH₂ (beta to ring) | 36.3 | - |

| Aromatic | 126.2, 128.3, 128.6, 140.9 | - |

Note: This data is for a substituted diazirine and serves as an illustrative example.

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below. Safety Precaution: this compound is a high-energy compound and should be handled with extreme care in a well-ventilated fume hood, protecting from heat, light, and static discharge.

Synthesis of this compound

A common laboratory synthesis involves the isomerization of diazomethane, which itself is a toxic and explosive gas. Another reported method is the reaction of t-octylazomethine with difluoramine.[3] All manipulations should be carried out behind a blast shield.

Gas-Phase Infrared (IR) Spectroscopy

-

Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell (e.g., 10 cm path length) is required.

-

Sample Preparation: The synthesized this compound gas is introduced into the evacuated gas cell via a vacuum line. The pressure should be carefully monitored (e.g., 50 mmHg).

-

Data Acquisition: The IR spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the evacuated cell should be collected prior to sample introduction. For improved signal-to-noise, multiple scans (e.g., 64) can be co-added.

-

Data Analysis: The positions and intensities of the absorption bands are determined. Comparison with theoretical calculations can aid in the assignment of vibrational modes.

Matrix Isolation Infrared (IR) Spectroscopy

This technique is suitable for studying reactive species like this compound.

-

Instrumentation: A closed-cycle helium cryostat with a cold window (e.g., CsI) mounted in a high-vacuum chamber, coupled to an FTIR spectrometer.

-

Sample Preparation: A gaseous mixture of this compound and an inert gas (e.g., Argon, with a ratio of 1:1000) is prepared in a vacuum line.

-

Deposition: The gas mixture is slowly deposited onto the cold window maintained at a low temperature (e.g., 10-15 K).

-

Data Acquisition: IR spectra are recorded before and after deposition to identify the vibrational bands of the isolated this compound molecules.

UV-Vis Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: For gaseous samples, a quartz cuvette designed for gas-phase measurements is used. For substituted, less volatile diazirines, a dilute solution (e.g., 0.05 mM) is prepared in a UV-transparent solvent (e.g., methanol, hexane) in a quartz cuvette.[9]

-

Data Acquisition: The spectrum is scanned over a range of 200-500 nm. A reference cuvette containing only the solvent is used to obtain the baseline.

-

Data Analysis: The wavelength of maximum absorbance (λₘₐₓ) is determined. For solutions, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law if the concentration is known.

Mass Spectrometry

-

Instrumentation: An electron ionization mass spectrometer (EI-MS).

-

Sample Introduction: The gaseous this compound sample is introduced into the ion source via a gas inlet system.

-

Ionization: The sample is bombarded with a beam of electrons (typically 70 eV) to generate the molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. Appearance potential measurements can provide thermochemical data.[9]

Visualizations

Experimental Workflow for Spectroscopic Characterization

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Photolysis of this compound

Caption: Photolytic pathway of this compound to generate a reactive carbene.

Conclusion

The spectroscopic characterization of this compound is crucial for its application in various fields of chemical research. This guide has provided a comprehensive summary of the available spectroscopic data from infrared, microwave, UV-Vis, and mass spectrometry, along with representative NMR data for a substituted analog. The detailed experimental protocols offer a starting point for researchers working with this important molecule. The unique spectral features of this compound, particularly its UV absorbance and the characteristic loss of N₂ in mass spectrometry, are key to understanding its reactivity and utility as a photoactivatable precursor for carbene generation.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. 3,4-Dimethylaniline(95-64-7) 13C NMR spectrum [chemicalbook.com]

- 7. [PDF] Infrared Spectrum of Diazirine | Semantic Scholar [semanticscholar.org]

- 8. Hydrazine, 1,2-dimethyl- [webbook.nist.gov]

- 9. pubs.aip.org [pubs.aip.org]

introduction to diazirine chemistry for biologists

An In-depth Technical Guide to Diazirine Chemistry for Biologists

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diazirine Chemistry

Diazirine-based photoaffinity labeling (PAL) has become an indispensable tool in chemical biology and drug discovery for elucidating transient molecular interactions, identifying protein targets, and mapping ligand interactomes.[1][2] Diazirines are small, stable three-membered rings containing a carbon and two nitrogen atoms.[3] Upon irradiation with UV light (typically around 350-380 nm), they efficiently release nitrogen gas to generate highly reactive carbenes.[3][4][5] These carbenes can then form covalent bonds by inserting into a wide range of chemical bonds in their immediate vicinity, including C-H, N-H, and O-H bonds, effectively capturing binding partners.[3][5] This ability to convert non-covalent interactions into stable covalent linkages makes diazirine-based probes powerful tools for studying a variety of biological processes.[1][6]

The small size of the diazirine moiety is a key advantage, as it minimizes steric hindrance and is less likely to perturb the biological activity of the molecule it is attached to.[7][8][9] This allows for the design of photoaffinity probes that closely mimic the natural ligand or drug of interest. Furthermore, diazirines are generally stable under various physiological conditions in the absence of light, allowing for controlled activation of the crosslinking reaction.[5][8]

The Photochemistry of Diazirines

Upon UV irradiation, diazirines undergo photolysis to form a highly reactive carbene intermediate and nitrogen gas.[3][4] The reaction can proceed through two main pathways: direct formation of the carbene from the excited diazirine, or rearrangement to a linear diazo intermediate which then loses nitrogen to form the carbene.[4][5][10][11]

Recent studies have revealed that for alkyl diazirines, the diazo intermediate plays a significant role in the photo-reaction mechanism.[10][11] This diazo intermediate exhibits a preference for reacting with polar and acidic amino acid residues, such as aspartic acid and glutamic acid.[10][12][13] In contrast, aryl-fluorodiazirines tend to react more through a direct carbene intermediate, showing a different labeling pattern.[12][13] Understanding these mechanistic nuances is crucial for the design of photoaffinity probes and the interpretation of experimental results.[10][12]

Reaction Mechanism Overview

Caption: General photochemical activation pathway of diazirines.

Design and Synthesis of Diazirine Probes

The design of a successful photoaffinity probe is critical and depends on the specific biological question being addressed. A typical diazirine-based probe consists of three key components:

-

A recognition element: This is the part of the probe that mimics the ligand or drug of interest and is responsible for binding to the target protein.

-

The diazirine photoreactive group: This group enables covalent capture of the target upon UV activation.

-

A reporter tag: This tag facilitates the detection, enrichment, and identification of the crosslinked protein-probe complex. Common tags include biotin for affinity purification and fluorescent dyes for imaging.[7][14][15]

The synthesis of these probes can be a significant undertaking, often requiring multi-step organic synthesis.[1] "Fully-functionalized" (FF) tags that integrate the photoreactive group, enrichment handle, and a point of attachment for the recognition element into a single modular unit have been developed to streamline this process.[14][16][17]

General Workflow for Probe Synthesis and Application

Caption: A generalized workflow from probe synthesis to target identification.

Quantitative Data in Diazirine Chemistry

The efficiency of photo-crosslinking can be influenced by several factors, including the structure of the diazirine probe, the wavelength and duration of UV irradiation, and the nature of the target protein.[10]

| Parameter | Value/Range | Notes | Reference |

| Activation Wavelength | 330 - 380 nm | Long-wave UV light minimizes damage to biological samples. | [4][5][18] |

| Half-life (t1/2) of Probes | 5.8 - 10 min | Under specific UV irradiation conditions (e.g., 302 nm). | [17] |

| Crosslinking Efficiency | Variable | Generally higher for diazirines compared to benzophenones. | [6][15] |

| Preferred Residue Labeling (Alkyl Diazirines) | Asp, Glu | Due to the involvement of a diazo intermediate. | [10][12] |

| Optimal Irradiation (Example) | 2 minutes at 100 mW/cm² | Can allow for preferential reaction with polar residues. | [10] |

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of diazirine chemistry. Below are outlines for key experiments.

Protocol 1: General Photo-Crosslinking in a Cellular Context

-

Cell Culture and Probe Incubation:

-

Culture cells to the desired confluency.

-

Treat cells with the diazirine-based photoaffinity probe at a predetermined concentration. Include a control group treated with a vehicle (e.g., DMSO) and a competition control with an excess of the parent compound without the diazirine.[7]

-

Incubate for a sufficient time to allow the probe to engage with its target.

-

-

UV Irradiation:

-

Cell Lysis and Protein Extraction:

-

After irradiation, harvest the cells and lyse them using an appropriate lysis buffer to extract the proteins.

-

Protocol 2: Affinity Purification of Crosslinked Proteins

-

Incubation with Affinity Resin:

-

If the probe contains a biotin tag, incubate the cell lysate with streptavidin-coated beads. This will capture the biotinylated probe and any proteins covalently linked to it.

-

-

Washing:

-

Thoroughly wash the beads with a series of buffers to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the captured proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer for subsequent gel-based analysis or by on-bead digestion with a protease like trypsin for mass spectrometry-based identification.

-

Protocol 3: Analysis by Mass Spectrometry

-

Protein Digestion:

-

The enriched proteins are digested into smaller peptides, typically using trypsin.

-

-

LC-MS/MS Analysis:

-

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

The MS data is searched against a protein database to identify the proteins that were captured by the photoaffinity probe. Quantitative proteomics approaches, such as SILAC, can be used to differentiate specific interactors from background binding.[6]

-

Applications in Drug Development and Target Identification

Diazirine chemistry has proven to be a valuable tool in various stages of drug development:

-

Target Identification and Validation: Photoaffinity probes can be used to identify the molecular targets of novel bioactive compounds discovered through phenotypic screens.[1][19]

-

Binding Site Mapping: By identifying the specific amino acid residues that are crosslinked, it is possible to map the binding site of a ligand on its target protein.[3]

-

Interactome Profiling: Diazirine probes can help to elucidate the network of protein-protein interactions that are modulated by a particular drug or small molecule.[1]

-

Covalent Inhibitor Development: The principles of diazirine photochemistry can inform the design of covalent inhibitors that form a permanent bond with their target.[20]

Conclusion

Diazirine chemistry offers a powerful and versatile approach for investigating molecular interactions in complex biological systems. The ability to covalently capture binding partners with temporal control has made it an invaluable technique for researchers in biology and drug development. A thorough understanding of the underlying photochemistry, careful probe design, and well-controlled experimental execution are essential for the successful application of this technology. As our understanding of diazirine reactivity continues to evolve, so too will its applications in unraveling the complexities of biological systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Applications of Diazirines in Chemical Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diazirine - Wikipedia [en.wikipedia.org]

- 4. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]